molecular formula C19H23N5O5S B2434846 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396809-98-5

1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2434846
CAS No.: 1396809-98-5
M. Wt: 433.48
InChI Key: AAGBDLLYZKVGRL-UHFFFAOYSA-N
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Description

The compound “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This class of compounds has attracted wide pharmaceutical interest because of their potential as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. An effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds . This synthetic methodology is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the structure. For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthetic approaches to prepare compounds with structures related to the specified chemical, highlighting its relevance in the synthesis of pharmaceutically useful compounds. For instance, an alternative synthetic approach was developed for preparing various N-(arylethyl)piperazine-2,6-diones, showcasing the potential for creating pharmaceutically relevant molecules through innovative synthetic routes (Rao & Ramanathan, 2017). Additionally, the preparation of heterocyclic compounds from α-oxoketene O, N-acetals demonstrates the versatility of related structures in synthesizing diverse heterocyclic compounds, further underlining the broad utility of such chemical frameworks in drug discovery and development (Ohta, Oe, & Furukawa, 2002).

Biological Activity and Applications

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives through a one-pot three-component condensation reaction highlights the biological significance of compounds with similar structures, as these compounds were screened for antibacterial activity against various pathogenic strains, indicating their potential in addressing infectious diseases (Shah, Patel, & Patel, 2012). Furthermore, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure underscores the relevance of such chemical entities in designing novel therapeutics that target the dopamine receptor, offering insights into the development of new treatments for psychiatric disorders (Möller et al., 2017).

Anticancer Potential

The synthesis and in vitro antiproliferative activity evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the anticancer potential of compounds with similar structures, suggesting their utility in developing new anticancer agents (Mallesha et al., 2012).

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their potential as antimetabolites in purine biochemical reactions . Additionally, their significant photophysical properties could be exploited in material science . The development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could also be a promising direction .

Properties

IUPAC Name

1-[2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c25-17-5-3-6-18(26)23(17)12-13-30(28,29)22-10-8-21(9-11-22)19(27)15-14-20-24-7-2-1-4-16(15)24/h1-2,4,7,14H,3,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGBDLLYZKVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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